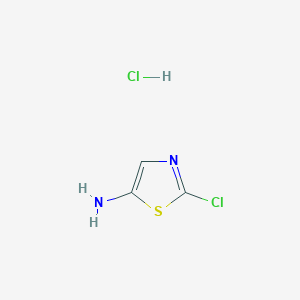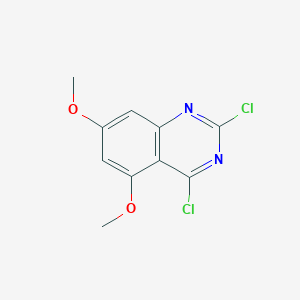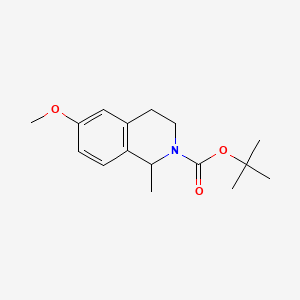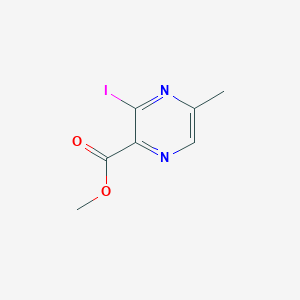
Methyl 3-iodo-5-methylpyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-iodo-5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7IN2O2 and a molecular weight of 278.05 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-5-methylpyrazine-2-carboxylate typically involves the iodination of 5-methylpyrazine-2-carboxylic acid followed by esterification. The iodination process can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The esterification is usually performed using methanol in the presence of an acid catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-iodo-5-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
Methyl 3-iodo-5-methylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological pathways and interactions involving pyrazine derivatives.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-iodo-5-methylpyrazine-2-carboxylate involves its interaction with molecular targets through its functional groups. The iodine atom and the ester group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pyrazine ring can engage in π-π interactions and hydrogen bonding, affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-pyrazinecarboxylic acid: A precursor in the synthesis of Methyl 3-iodo-5-methylpyrazine-2-carboxylate.
Methyl 3-iodopyridine-2-carboxylate: A structurally similar compound with a pyridine ring instead of a pyrazine ring.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a methyl group on the pyrazine ring. This combination of substituents provides distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C7H7IN2O2 |
|---|---|
Peso molecular |
278.05 g/mol |
Nombre IUPAC |
methyl 3-iodo-5-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7IN2O2/c1-4-3-9-5(6(8)10-4)7(11)12-2/h3H,1-2H3 |
Clave InChI |
UAOKHHHXBMTTNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=N1)I)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13659139.png)
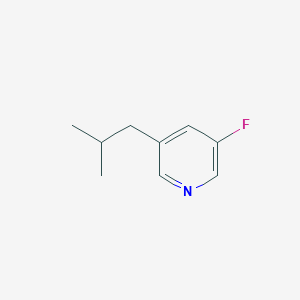
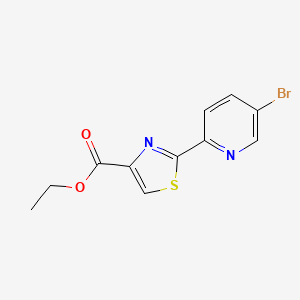

![5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13659162.png)
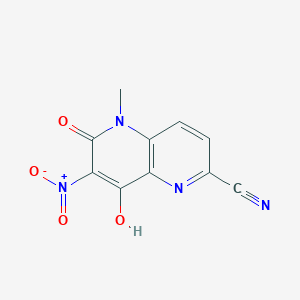

![(2-Phenylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B13659174.png)
